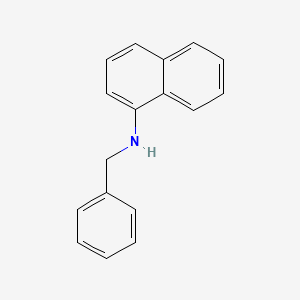

N-benzylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-benzylnaphthalen-1-amine |

InChI |

InChI=1S/C17H15N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |

InChI Key |

RBHDHUYOZLKADU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Reductive Amination Approaches

Catalytic reductive amination has emerged as a powerful and environmentally benign strategy for the formation of C-N bonds. This approach often utilizes alcohols as alkylating agents, proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This process involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The borrowed hydrogen is subsequently used to reduce the imine to the desired amine, with water being the only byproduct.

Palladium-Catalyzed Systems and Innovations

Palladium-based catalysts are well-regarded for their efficacy in C-N cross-coupling reactions. In the context of N-alkylation of amines with alcohols, palladium catalysts, often supported on materials like iron oxide, facilitate the borrowing hydrogen methodology. chemrxiv.orgmdma.chresearchgate.net These heterogeneous catalysts offer the advantage of being easily recoverable and reusable. mdma.ch The general approach involves heating the amine and alcohol in the presence of the palladium catalyst. While specific examples detailing the synthesis of N-benzylnaphthalen-1-amine via this method are not prevalent in the reviewed literature, the broad applicability of these catalysts to various amines and alcohols suggests its potential as a viable synthetic route. mdma.ch Innovations in this area focus on developing more robust and selective catalysts that can operate under milder conditions. chemrxiv.org

Ruthenium-Catalyzed N-Alkylation Strategies

Ruthenium complexes have demonstrated significant catalytic activity for the N-alkylation of amines with alcohols. nih.gov Research has shown that ruthenium(II) complexes bearing α-diimine ligands are effective for this transformation. In a specific application, the alkylation of 1-naphthylamine (B1663977) with benzyl (B1604629) alcohol was successfully achieved using such a ruthenium catalyst. nih.govacs.org The reaction, conducted at 110 °C, yielded this compound in good yield. nih.govacs.org This highlights the practical utility of ruthenium catalysts for the synthesis of the target compound.

| Amine | Alcohol | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-Naphthylamine | Benzyl alcohol | Ruthenium(II) complex with α-diimine ligand | 110 °C | 79% | nih.govacs.org |

Iridium-Catalyzed N-Alkylation and Hydrogen Borrowing Mechanisms

Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly efficient catalysts for the N-alkylation of amines with alcohols through the borrowing hydrogen mechanism. rsc.orgacs.orgnih.govnih.gov These reactions are often carried out in the presence of a base and can proceed under relatively mild conditions. nih.gov Cyclometalated iridium complexes have also been employed, demonstrating high activity and allowing the use of water as a green solvent. nih.gov While a specific documented synthesis of this compound using an iridium catalyst was not found in the surveyed literature, the broad substrate scope of these catalysts, encompassing a variety of aromatic and aliphatic amines, strongly supports their applicability for this transformation. rsc.orgnih.gov

Copper-Catalyzed N-Alkylation Utilizing Hydrogen Auto-Transfer

Copper-based catalysts provide a more economical alternative to precious metal catalysts for N-alkylation reactions. Copper(II) acetate (B1210297) and copper-chromite have been utilized for the N-alkylation of amines and sulfonamides with alcohols via a hydrogen auto-transfer process. ionike.comtsijournals.com This methodology has been successfully applied to the reaction of aniline (B41778) with benzyl alcohol, suggesting its potential for the synthesis of this compound. tsijournals.com The reactions are typically performed at elevated temperatures in the presence of a base. tsijournals.com

Mechanistic Elucidation of Catalytic Cycles

The catalytic cycles for the reductive amination of amines with alcohols using palladium, ruthenium, iridium, and copper catalysts generally follow the "borrowing hydrogen" or "hydrogen auto-transfer" pathway. nih.govresearchgate.netresearchgate.net The key steps of this mechanism are:

Dehydrogenation: The metal catalyst abstracts a hydride from the alcohol, forming a metal-hydride species and releasing the corresponding aldehyde or ketone.

Condensation: The in situ generated aldehyde reacts with the amine to form a hemiaminal intermediate, which then dehydrates to yield an imine.

Hydrogenation: The metal-hydride species transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst for the next cycle.

This process is highly atom-economical as it generates water as the only stoichiometric byproduct. nih.gov

Condensation and Cyclization Reactions

The synthesis of this compound can be approached via a two-step process involving the formation of an imine intermediate, also known as a Schiff base. The precursor, N-benzylidenenaphthalen-1-amine, is formed through the condensation reaction of naphthalen-1-amine and benzaldehyde (B42025). masterorganicchemistry.com

This reaction is a nucleophilic addition-elimination. The mechanism involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This forms a tetrahedral intermediate called a carbinolamine. libretexts.org The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen to increase its electrophilicity and later protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). chemistrysteps.comlibretexts.org Subsequent elimination of water generates the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

Thermal conditions can be used to drive the reaction forward by facilitating the dehydration step, often by removing water from the reaction mixture azeotropically. researchgate.netgoogle.com The reversibility of imine formation necessitates the removal of water to shift the equilibrium toward the product. libretexts.org

Reaction Scheme: Formation of N-benzylidenenaphthalen-1-amine

Naphthalen-1-amine + Benzaldehyde ⇌ Carbinolamine Intermediate → N-benzylidenenaphthalen-1-amine + H₂O

This pathway constitutes a highly efficient, often one-pot, method for synthesizing this compound. It combines the condensation of naphthalen-1-amine and a carbonyl source (like benzaldehyde or benzyl alcohol) to form an imine, followed by an in-situ reduction of the imine to the desired secondary amine. researchgate.netgoogle.com The term "isoaromatization" in this context refers to the final step where the C=N double bond is reduced, resulting in a stable, fully aromatic naphthalene (B1677914) system within the final product.

Two primary approaches exemplify this pathway:

Reductive Amination: Naphthalen-1-amine and benzaldehyde are reacted to form the imine, which is then reduced without being isolated. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). google.com

Borrowing Hydrogen (or Hydrogen Autotransfer): This more advanced method uses benzyl alcohol as the alkylating agent and a transition metal catalyst (e.g., based on Ru, Ir, or Ni). nih.govorganic-chemistry.org The catalyst first "borrows" hydrogen from the benzyl alcohol, oxidizing it to benzaldehyde. The benzaldehyde then condenses with naphthalen-1-amine to form the imine. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to this compound and regenerating the catalyst. The only byproduct of this elegant, atom-economical process is water. rsc.org

Table 2: Comparison of Imine Condensation-Reduction Methodologies

| Method | Carbonyl Source | Reducing Agent / Catalyst | Byproduct | Key Features |

| Reductive Amination | Benzaldehyde | H₂/Pd/C | - | Two-step, one-pot; uses stoichiometric reductant or H₂ gas. google.com |

| Borrowing Hydrogen | Benzyl Alcohol | Ru-pincer complex | H₂O | Atom-economical; catalytic; environmentally benign. nih.gov |

Stereoselective Synthesis of this compound Analogues

Introducing chirality into analogues of this compound requires stereoselective methods. One of the most powerful strategies for achieving this is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent chemical transformation, after which it is removed. wikipedia.org

For the asymmetric alkylation of a prochiral analogue of this compound, the process would typically involve these steps:

Attachment of Auxiliary: The amine is first acylated and then coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral amide or imide. nih.govresearchgate.net

Diastereoselective Functionalization: The chiral auxiliary creates a sterically defined environment around the reaction center. Deprotonation of the substrate (e.g., at a carbon alpha to the carbonyl and the naphthalene ring) forms a chiral enolate. The auxiliary then physically blocks one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to attack from the less hindered face. researchgate.net This results in the formation of one diastereomer in significant excess.

Cleavage of Auxiliary: After the stereocenter has been set, the chiral auxiliary is cleaved from the molecule, typically through hydrolysis or reduction, to release the enantiomerically enriched product and recover the auxiliary for reuse. wikipedia.org

This methodology allows for the precise control of stereochemistry, enabling the synthesis of specific enantiomers of complex this compound derivatives, which is crucial for applications in medicinal chemistry and materials science. nih.gov

Chiral Catalyst Development for Enantioselective Synthesis

The enantioselective synthesis of chiral amines is a critical area of research, driven by the prevalence of these motifs in pharmaceuticals and other biologically active molecules. While specific literature on the dedicated enantioselective synthesis of this compound is not extensively available, the principles and catalyst systems developed for the asymmetric synthesis of related chiral aromatic amines provide a strong framework for its potential preparation.

Key strategies in this field often revolve around the use of chiral catalysts that can effectively control the stereochemical outcome of the C-N bond-forming reaction. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysis: Transition-metal catalysts are widely employed for asymmetric N-alkylation reactions. These systems typically consist of a metal center (e.g., rhodium, iridium, palladium, nickel) and a chiral ligand. The ligand's structure is paramount in creating a chiral environment around the metal, which in turn directs the stereoselective addition to a prochiral imine or the asymmetric alkylation of an amine. For instance, rhodium complexes with chiral diene ligands have been used for the asymmetric addition of organometallic reagents to imines. Similarly, nickel-catalyzed hydroalkylation of enamides has emerged as a powerful method for synthesizing a wide range of chiral alkyl amines. chemrxiv.orgacs.org

Organocatalysis: In recent years, organocatalysis has become a powerful tool for the asymmetric synthesis of chiral amines. Chiral phosphoric acids, for example, have been successfully used to catalyze the insertion of carbenoids into the N-H bond of amines, offering a metal-free alternative for creating chiral C-N bonds. researchgate.net Cinchona alkaloid-derived primary amines, in combination with chiral phosphoric acids, have also been shown to act as cooperative catalysts in the asymmetric alkylation of enals, a strategy that could potentially be adapted for amine alkylation. researchgate.net Furthermore, organocatalytic allylation of imines using chiral BINOL-derived catalysts has been a successful approach for synthesizing homoallylic amines with high enantioselectivity. nih.gov

The development of chiral catalysts for the enantioselective synthesis of this compound would likely draw from these established methodologies. A probable approach would involve the asymmetric reductive amination of naphthalen-1-amine with benzaldehyde. This would necessitate a chiral catalyst capable of differentiating between the two enantiotopic faces of the intermediate imine.

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Amine Synthesis

| Catalyst Type | Chiral Ligand/Motif | Metal (if applicable) | Reaction Type | Reference |

|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | N/A | Carbenoid N-H Insertion | researchgate.net |

| Organocatalyst | Cinchona Alkaloid Derivative | N/A | Asymmetric Alkylation | researchgate.net |

| Organocatalyst | 3,3'-Diaryl-BINOL | N/A | Allylation of Imines | nih.gov |

| Metal Catalyst | Chiral Diene (e.g., Ph-bod*) | Rhodium | Asymmetric Addition to Imines | organic-chemistry.org |

| Metal Catalyst | Nitrogen-based ligand | Nickel | Hydroalkylation of Enamides | chemrxiv.orgacs.org |

While direct examples are lacking for this compound, the extensive research into the asymmetric synthesis of chiral aromatic amines provides a clear roadmap for the future development of specific and efficient chiral catalysts for this target molecule. nih.govunt.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact and improve the sustainability of chemical manufacturing. Key areas of focus include the development of solvent-free reactions, optimization of atom economy and E-factor, and the use of sustainable catalysts and renewable feedstocks.

Solvent-Free Reaction Development

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free reaction conditions is a cornerstone of green chemistry. For the synthesis of this compound, which is typically achieved through the N-alkylation of naphthalen-1-amine, several solvent-free approaches can be envisioned based on established methodologies for similar transformations.

One promising technique is the use of phase-transfer catalysts (PTCs) under solvent-free conditions. For instance, the N-alkylation of imides with alkyl halides has been successfully carried out in the presence of catalysts like tetrabutylammonium (B224687) bromide (TBAB) and a solid base such as potassium carbonate, completely eliminating the need for a solvent. researchgate.net This methodology could be adapted for the benzylation of naphthalen-1-amine.

Another approach is the use of microwave irradiation to promote reactions under solvent-free conditions. This has been demonstrated for the N-alkylation of various heterocyclic compounds and could be a viable strategy for the synthesis of this compound. The reaction would likely involve mixing naphthalen-1-amine with benzyl chloride or benzyl alcohol and a solid catalyst or support, followed by microwave heating.

Mechanochemical methods, where mechanical force is used to induce chemical reactions, also offer a solvent-free alternative. Ball milling of the reactants, naphthalen-1-amine and a benzylating agent, with a suitable catalyst could potentially yield the desired product without the need for any solvent.

While specific literature on the solvent-free synthesis of this compound is scarce, the general success of these techniques for N-alkylation reactions suggests a high potential for the development of an environmentally benign, solvent-free process for its production.

Atom Economy and E-Factor Optimization

Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the efficiency and environmental impact of a chemical process. chembam.com Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. chembam.com An ideal reaction has an atom economy of 100% and an E-factor of 0.

The synthesis of this compound can proceed through various routes, each with a different atom economy and E-factor. A common method is the reductive amination of naphthalen-1-amine with benzaldehyde.

Reaction: C₁₀H₉N + C₇H₆O + [H] → C₁₇H₁₅N + H₂O

The atom economy of this reaction is high, as the only byproduct is water. However, the E-factor will be significantly influenced by the choice of reducing agent and the reaction conditions, including solvents and work-up procedures. The use of stoichiometric reducing agents like sodium borohydride will generate salt byproducts, increasing the E-factor. In contrast, catalytic hydrogenation with H₂ as the reductant would have a much lower E-factor, as the only theoretical byproduct is water.

Another route is the direct N-alkylation of naphthalen-1-amine with benzyl chloride.

Reaction: C₁₀H₉N + C₇H₇Cl → C₁₇H₁₅N + HCl

This reaction also has a high atom economy, but the generation of HCl necessitates the use of a base to neutralize it, which adds to the waste stream and increases the E-factor.

Table 2: Illustrative Atom Economy and E-Factor for N-Alkylation of Aromatic Amines (Analogous Reactions)

| Reaction Type | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) | Potential E-Factor |

|---|---|---|---|---|---|

| Reductive Amination (Catalytic Hydrogenation) | Aniline, Benzaldehyde, H₂ | N-Benzylaniline | H₂O | 92.8 | Low |

| N-Alkylation with Alkyl Halide | Aniline, Benzyl Chloride | N-Benzylaniline | HCl | 83.5 | Moderate to High |

| "Borrowing Hydrogen" Catalysis | Aniline, Benzyl Alcohol | N-Benzylaniline | H₂O | 92.8 | Low |

Note: E-factors are qualitative and highly dependent on specific reaction conditions, including solvent use and product purification methods.

Optimizing the synthesis of this compound from a green chemistry perspective would involve selecting a reaction pathway with the highest possible atom economy and minimizing the E-factor by using catalytic methods, avoiding stoichiometric reagents, and reducing solvent and energy consumption. nih.gov

Sustainable Catalysis and Renewable Feedstocks

The principles of sustainable catalysis and the use of renewable feedstocks are central to developing greener synthetic routes for this compound.

Sustainable Catalysis: Sustainable catalysis focuses on the use of catalysts that are environmentally benign, efficient, and recyclable. For the N-alkylation of amines, significant progress has been made in replacing traditional stoichiometric reagents with catalytic systems. A particularly promising approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol is used as the alkylating agent. rsc.org In this process, a catalyst, often based on a transition metal like palladium or ruthenium, temporarily dehydrogenates the alcohol to an aldehyde in situ. rsc.org The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. This method is highly atom-economical and avoids the use of hazardous alkylating agents.

The development of catalysts based on earth-abundant and non-toxic metals is another key area of sustainable catalysis. While precious metals are often used, research is ongoing to develop efficient catalysts based on metals like iron, copper, and nickel for N-alkylation reactions. Furthermore, the heterogenization of catalysts, for example by immobilizing them on a solid support, can facilitate their recovery and reuse, further enhancing the sustainability of the process. For instance, a palladium-doped lanthanum-based metal-organic framework (MOF) has been shown to be an efficient catalyst for the N-benzylation of amines using benzyl alcohol. rsc.org

Renewable Feedstocks: The traditional synthesis of the precursors for this compound, namely benzylamine (B48309) (or its precursor, benzaldehyde) and naphthalen-1-amine, relies on petrochemical feedstocks. A key goal of green chemistry is to transition to renewable feedstocks derived from biomass.

Significant strides have been made in the bio-based production of benzylamine. Researchers have developed a nine-step artificial enzyme cascade in engineered E. coli to produce benzylamine from L-phenylalanine, which can be derived from glucose. nih.gov This biocatalytic route offers a renewable pathway to a key building block. nih.gov

Naphthalene, the precursor to naphthalen-1-amine, is primarily obtained from coal tar or petroleum. wikipedia.org While the direct synthesis of naphthalene from renewable resources is still a significant challenge, research into the conversion of lignin, a complex aromatic biopolymer, into valuable aromatic chemicals is an active area of investigation. The development of efficient lignocellulosic biorefineries could one day provide a renewable source of naphthalene and its derivatives. The conventional synthesis of naphthalen-1-amine involves the nitration of naphthalene followed by reduction. wikipedia.org

By combining sustainable catalytic methods with the use of renewable feedstocks, the synthesis of this compound can be made significantly more environmentally friendly, aligning with the core principles of green chemistry.

Chemical Reactivity, Functionalization, and Transformation Studies

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in N-benzylnaphthalen-1-amine possesses a lone pair of electrons, making it a nucleophile. Its reactivity is influenced by both electronic and steric factors. The electron-donating character of the benzyl (B1604629) and naphthyl groups increases the electron density on the nitrogen, enhancing its nucleophilicity compared to simple dialkylamines. However, the significant steric bulk of the two aromatic substituents can hinder its approach to electrophilic centers.

While specific kinetic studies on the nucleophilicity of this compound are not extensively detailed in the literature, general principles of amine reactivity apply. The compound is expected to react readily with a variety of electrophiles, such as alkyl halides and acylating agents, to form quaternary ammonium (B1175870) salts and amides, respectively. In reactions like the SN2 alkylation, the product amine can compete with the starting material, potentially leading to the formation of more substituted products.

Derivatization Strategies for Structural Modification

Structural modification of this compound is key to synthesizing new derivatives for various applications. Common strategies include acylation, N-glycoconjugation, and salt formation.

N-acylation is a fundamental transformation for amines, often used for protection or to introduce new functional groups. This compound, as a secondary amine, can be acylated using standard reagents like acyl chlorides or anhydrides. For example, reaction with acetyl chloride would yield N-acetyl-N-benzylnaphthalen-1-amine. These reactions typically proceed under basic conditions to neutralize the acidic byproduct (e.g., HCl). A related transformation involves the reaction of benzylamines with isocyanates to produce substituted ureas. chemicalbook.com

N-glycoconjugation involves the attachment of carbohydrate moieties to the amine nitrogen. This is a powerful strategy in medicinal chemistry to modify the properties of a molecule. While specific examples involving this compound are not prominent in the literature, general methods for the N-glycoconjugation of amines are well-established and could be applied. These methods often involve the reaction of the amine with a glycosyl donor, such as a glycosyl halide or acetate (B1210297), under appropriate catalytic conditions.

As a basic compound, this compound readily reacts with acids to form salts. Treatment with mineral acids like hydrochloric acid (HCl) or organic acids would lead to the formation of the corresponding N-benzyl-1-naphthylammonium salts. This process is typically reversible; the free amine can be regenerated by treatment with a base. This property is crucial for the purification and handling of the amine. For instance, benzylamine (B48309) is known to form stable hydrochloride and picrate (B76445) salts. chemicalbook.com A general method for producing benzylamine salts involves the acidic hydrolysis of quaternary ammonium salts derived from benzyl bromide and hexamethylenetetramine. google.com

C-H Functionalization of Amine Derivatives

Direct C-H functionalization is a modern synthetic strategy that allows for the modification of a molecule without pre-functionalization. For derivatives of this compound, C-H bonds on the naphthyl ring, the benzyl ring, or at the benzylic position are all potential targets for activation.

While studies specifically on this compound are limited, research on related structures demonstrates the feasibility of such transformations. For example, the synthesis of N-di(2-diisopropylphosphine-4-methylphenyl)naphthylamine, a related N-naphthylamine ligand, allows for subsequent iridium(III)-catalyzed C-H activation of the naphthyl group. acs.org Furthermore, studies on N-benzylpyrene-1-carboxamide have shown that lithiation followed by quenching with an electrophile can lead to functionalization at either the benzylic position or the aromatic pyrene (B120774) nucleus, depending on the electrophile used. mdpi.com These examples suggest that, under the right catalytic conditions, selective C-H functionalization of this compound derivatives is a viable synthetic route.

Photochemical and Electrochemical Transformations

The aromatic nature of this compound makes it a candidate for photochemical and electrochemical studies, which can induce unique transformations not easily achievable through traditional thermal reactions.

Photochemical Transformations

The photochemistry of aromatic amines often involves the dissociation of C-N or N-H bonds upon absorption of UV light. researchgate.net For this compound, potential photochemical reactions could include the cleavage of the benzyl-nitrogen bond to generate a benzyl radical and a naphthalen-1-aminyl radical. Another possibility is the photocyclization between the benzyl and naphthyl rings, depending on the reaction conditions and the excited state lifetime. Irradiation of substituted benzenes in the presence of amines has been shown to result in the formation of arene-amine adducts. rsc.org

Electrochemical Transformations

Electrochemical methods offer a green and efficient way to perform oxidative transformations. This compound has been successfully employed in an electrochemical homocoupling reaction. mdpi.com This transition-metal-free process involves anodic oxidation to form a binaphthalene diamine product, a scaffold of significant interest in catalysis. The reaction proceeds in high yield under optimized conditions. mdpi.com Another potential electrochemical pathway for benzylamines is the oxidative cleavage of the benzyl C–N bond, which can generate aldehydes or ketones from the benzyl group and the corresponding secondary amine. nih.gov This method is notable for not requiring metal catalysts or external oxidants and using water as the oxygen source. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting Material | N-benzyl-2-naphthylamine | mdpi.com |

| Reaction Type | Electrochemical Dehydrogenative Homocoupling | mdpi.com |

| Solvent | Hexafluoroisopropanol (HFIP) | mdpi.com |

| Electrolyte | nBu4NPF6 (0.1 M) | mdpi.com |

| Electrodes | Platinum (Pt) plates (Anode and Cathode) | mdpi.com |

| Current | Constant current: 4 mA | mdpi.com |

| Temperature | 25 °C | mdpi.com |

| Product Yield | 85% | mdpi.com |

Exploration of Reaction Pathways and Intermediate Species

The study of reaction pathways and the identification of transient intermediate species are fundamental to understanding the chemical reactivity and functionalization of this compound. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, plausible reaction pathways and intermediates can be inferred from studies on analogous N-alkylanilines, benzylamines, and related naphthalene (B1677914) derivatives. These investigations, employing both experimental and computational methods, provide a framework for predicting the behavior of this compound in various chemical transformations.

Key reaction pathways likely to be accessible to this compound include oxidation, C-H bond activation, and reactions involving the π-system of the naphthalene ring. The nature of the intermediates in these transformations is dictated by the reaction conditions and the reagents employed.

Oxidative Pathways and Radical Intermediates:

One of the most probable reaction pathways for this compound is oxidation, which can be initiated electrochemically or with chemical oxidants. By analogy to the oxidative coupling of benzylamines, a single-electron transfer (SET) from the nitrogen atom is expected to be the initial step. researchgate.net This would generate a nitrogen-centered radical cation as a key intermediate. The stability of this radical cation would be influenced by the delocalization of the positive charge and the unpaired electron across both the naphthalene and benzene (B151609) rings.

Subsequent steps in the reaction pathway could involve deprotonation from the benzylic position to form a neutral radical, which could then undergo further oxidation or couple with other radical species. The fate of these intermediates would be highly dependent on the reaction environment. For instance, in the presence of a suitable nucleophile, trapping of the radical cation or subsequent intermediates could lead to the formation of new C-N or C-C bonds.

A proposed general mechanism for the oxidation of a secondary amine, adaptable to this compound, is presented below:

Table 1: Proposed Intermediates in the Oxidative Transformation of this compound

| Step | Intermediate Species | Description |

| 1 | Nitrogen Radical Cation | Formed via single-electron transfer from the nitrogen atom. |

| 2 | Benzylic Radical | Generated by deprotonation of the radical cation at the benzylic carbon. |

| 3 | Iminium Cation | Formed upon further one-electron oxidation of the benzylic radical. |

This table is based on generalized mechanisms for benzylamine oxidation and should be considered illustrative for this compound.

C-H Bond Functionalization Pathways:

The direct functionalization of C-H bonds is a powerful tool in synthetic organic chemistry. For this compound, both the benzylic C-H bonds and the aromatic C-H bonds of the naphthalene and benzene rings are potential sites for functionalization.

By analogy to studies on benzylic C-H amination, it is plausible that this compound could react via pathways involving the formation of N-aminopyridinium intermediates. nih.gov This approach would involve the reaction of the amine with an aminating agent to form a reactive intermediate that could then undergo further transformation, such as a nickel-catalyzed cross-coupling reaction.

Alternatively, directed metalation-deprotonation strategies, similar to those used for N-benzylpyrene-1-carboxamide, could be envisioned. mdpi.com In such a pathway, a strong base could selectively deprotonate either the benzylic position or a specific position on the naphthalene ring, guided by the coordination of the base to the nitrogen atom. The resulting lithiated intermediate could then be trapped by various electrophiles, leading to a range of functionalized products.

Table 2: Potential C-H Functionalization Pathways and Intermediates

| Pathway | Key Intermediate | Subsequent Reaction | Product Type |

| Benzylic C-H Amination | N-Aminopyridinium salt | Ni-catalyzed cross-coupling | α-Functionalized amine |

| Directed Ortho-Metalation | Lithiated this compound | Electrophilic quench | Aryl-substituted derivative |

| Benzylic Metalation | Benzylic carbanion | Electrophilic quench | Benzylic-substituted derivative |

This table presents hypothetical pathways based on reactivity trends of similar compounds.

Photochemical Transformations:

Upon photoexcitation, this compound could undergo a variety of processes, including intersystem crossing to a triplet state. The excited state could then participate in electron transfer reactions, hydrogen atom abstraction, or fragmentation. For instance, cleavage of the benzylic C-N bond could generate a benzyl radical and a naphthalen-1-aminyl radical. These highly reactive radical intermediates would then undergo further reactions, such as recombination, disproportionation, or reaction with solvent molecules or dissolved oxygen.

Table 3: Plausible Intermediates in the Photochemical Degradation of this compound

| Intermediate Species | Formation Pathway | Potential Fate |

| Excited Singlet/Triplet State | Photoexcitation | Intersystem crossing, fluorescence, phosphorescence |

| Benzyl Radical | Homolytic C-N bond cleavage | Dimerization, hydrogen abstraction |

| Naphthalen-1-aminyl Radical | Homolytic C-N bond cleavage | Dimerization, hydrogen abstraction |

This table is based on general principles of photochemistry and studies of related aromatic amines.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Modeling

Modeling the electronic structure of N-benzylnaphthalen-1-amine is fundamental to predicting its chemical behavior. These models help in identifying the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic properties of molecules like this compound. nih.govnih.govepstem.net Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net

These calculations yield a set of molecular orbitals (MOs), which describe the distribution of electrons throughout the molecule. The distribution of these electrons is not uniform, leading to a specific charge distribution. This can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom. These charges indicate the electron-donating or electron-withdrawing nature of different parts of the molecule. For this compound, the nitrogen atom is expected to carry a negative partial charge due to its high electronegativity, while the attached hydrogen and carbon atoms would carry positive charges.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions of negative potential (nucleophilic sites, prone to electrophilic attack) and positive potential (electrophilic sites, prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom's lone pair and over the π-systems of the naphthalene (B1677914) and benzene (B151609) rings, indicating these as primary sites for interaction with electrophiles.

Table 1: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical data typical for this class of molecule, calculated using DFT, to illustrate the concept of charge distribution.

| Atom | Atomic Charge (e) |

|---|---|

| N (Amine) | -0.65 |

| H (on N) | +0.35 |

| C1 (Naphthalene, attached to N) | +0.20 |

| C (Methylene bridge) | +0.15 |

| Average C (Naphthalene ring) | -0.05 to +0.05 |

| Average C (Benzyl ring) | -0.08 to +0.02 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, acting as an electron donor, is central to nucleophilic reactions, while the LUMO, an electron acceptor, is key to electrophilic reactions. mdpi.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom, reflecting the most electron-rich areas. The LUMO is likely distributed over the aromatic π-systems of both the naphthalene and benzyl (B1604629) moieties. The introduction of the benzylamine (B48309) group to the naphthalene core is expected to raise the energy of the HOMO and lower the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity toward electrophiles. researchgate.net Analysis of the FMOs helps predict the regioselectivity of reactions; for example, electrophilic substitution is predicted to occur at the positions on the naphthalene ring where the HOMO has the largest electron density. ucsb.edu

Table 2: Illustrative FMO-Derived Quantum Chemical Descriptors This table presents hypothetical data typical for aromatic amines to illustrate FMO analysis concepts.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.20 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.35 | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | 5.20 | Approximated as -EHOMO |

| Electron Affinity (A) | 0.85 | Approximated as -ELUMO |

| Chemical Hardness (η) | 1.75 | Calculated as (I - A) / 2 |

| Electronegativity (χ) | 3.025 | Calculated as (I + A) / 2 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions, providing insights into transient species and energetic barriers that are often difficult to probe experimentally.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state (TS). wikipedia.orgbritannica.com The transition state is the configuration of highest potential energy along the reaction coordinate, representing the energy barrier that must be overcome for reactants to convert to products. wikipedia.orglibretexts.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects through two main approaches. Implicit solvent models (e.g., Polarizable Continuum Models) treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but are computationally more demanding. nih.gov

Incorporating solvent effects is crucial for accurately modeling reaction energy profiles and understanding phenomena like solvent-assisted proton transfer. nih.gov For catalytic reactions, computational modeling can elucidate the entire catalytic cycle. This involves mapping the energy profile for each step, including substrate binding, the chemical transformation involving one or more transition states, and product release. This level of detail is critical for understanding catalyst efficiency and designing improved catalytic systems for reactions involving this compound.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks and Their Influence on Molecular Conformation

In the structure of N-benzylnaphthalen-1-amine, the secondary amine group (-NH-) serves as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This dual capability allows for the formation of hydrogen bonding networks that play a pivotal role in stabilizing the molecular conformation.

In analogous molecular systems, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, intramolecular hydrogen bonds have been observed to stabilize the molecular conformation, leading to the formation of a pseudo-six-membered ring. nih.gov For this compound, both intra- and intermolecular hydrogen bonds are conceivable. Intramolecularly, a weak C-H···N hydrogen bond might occur between one of the benzyl (B1604629) protons and the naphthalene (B1677914) ring's nitrogen atom, influencing the dihedral angle between the benzyl and naphthyl moieties.

Intermolecularly, N-H···N hydrogen bonds can lead to the formation of dimeric structures or extended one-dimensional chains. The presence and nature of these hydrogen bonds are highly dependent on the crystalline packing and the presence of other functional groups in derivative structures. For instance, in related N-aryl-phenylalanine amides, N-H···O hydrogen bonds are critical in forming dimeric structures in the solid state. semanticscholar.org While this compound lacks a strong hydrogen bond acceptor like a carbonyl oxygen, the nitrogen atom can still participate in significant hydrogen bonding.

The strength of these hydrogen bonds influences key physicochemical properties such as melting point, solubility, and even photophysical characteristics. Computational studies on related systems have shown that the energy of these interactions can be quantified, providing insight into the stability of different supramolecular arrangements. mdpi.com

Pi-Stacking and Arene Interactions

The planar aromatic rings of the benzyl and naphthyl groups in this compound are prime candidates for π-stacking and other arene interactions. These non-covalent interactions are fundamental to the assembly of aromatic molecules in both solution and the solid state. The common π-stacking arrangements include face-to-face and edge-to-face (T-shaped) conformations.

In the solid state, these interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional networks. The specific geometry of the π-stacking is influenced by the interplay of electrostatic and dispersion forces. For instance, in naphthalimide-based systems, π-stacking is a key driving force for self-assembly into ordered structures. nih.govfrontiersin.org

Below is a table summarizing typical distances and energies for different types of π-stacking interactions observed in aromatic systems, which can be considered analogous to what might be expected for this compound.

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Parallel-displaced π-stacking | 3.4 - 3.8 | 1.5 - 2.5 |

| T-shaped (edge-to-face) | ~5.0 (H to ring centroid) | 1.0 - 2.0 |

| Sandwich (face-to-face) | 3.3 - 3.8 | Generally less favorable due to repulsion |

Note: These are generalized values for aromatic systems and the precise values for this compound would require specific experimental or computational determination.

Host-Guest Chemistry Involving this compound Analogues

While specific host-guest chemistry studies involving this compound are not extensively documented, the structural motifs present in its analogues are highly relevant to molecular recognition and the formation of inclusion complexes. The aromatic and hydrophobic nature of the naphthyl and benzyl groups makes them suitable guests for various macrocyclic hosts.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the context of this compound analogues, the key recognition elements are the aromatic surfaces and the hydrogen bonding sites. Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities that can encapsulate aromatic guests.

The binding affinity and selectivity in these host-guest systems are governed by a combination of factors including size and shape complementarity, hydrophobic interactions, and specific hydrogen bonds. For example, naphthyridine derivatives have been studied for their ability to recognize and bind biotin (B1667282) analogues through hydrogen bonding interactions. nih.govnih.gov The principles demonstrated in these studies are applicable to the potential interactions of this compound with suitable host molecules.

The principles of molecular recognition can be extended to self-assembly, where molecules spontaneously organize into well-defined, larger structures. For this compound analogues, a combination of hydrogen bonding and π-stacking can drive the formation of supramolecular polymers, gels, or liquid crystals.

For instance, amine-substituted naphthalene-diimides have been shown to undergo cooperative self-assembly into nanotubes, a process initiated by hydrogen bonding and further stabilized by π-stacking. nih.govnih.gov This hierarchical assembly process, where interactions at one level direct the organization at the next, is a powerful strategy for creating complex nanostructures. The interplay between the benzyl and naphthyl groups in this compound could similarly direct the formation of unique, self-assembled architectures.

Crystal Engineering and Solid-State Interactions

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, the key synthons for crystal engineering are the N-H···N hydrogen bonds and the π-π stacking interactions.

The table below summarizes key crystallographic data for a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, which illustrates the type of information that can be obtained from single-crystal X-ray diffraction studies.

| Parameter | Value |

| Compound Name | N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide |

| Molecular Formula | C₁₈H₂₀N₂OS |

| Crystal System | Triclinic |

| Space Group | Pī |

| Key Intermolecular Interactions | N-H···S and N-H···O hydrogen bonds |

| Key Intramolecular Interaction | N-H···O hydrogen bond forming a pseudo-six-membered ring |

Data from Molecules 2009, 14(2), 655-666. nih.gov

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, published research data regarding the application of This compound in the precise contexts outlined in your request.

Specifically, no detailed research findings, data tables, or scholarly articles could be located that focus on:

The use of this compound as a ligand in transition metal catalysis.

Its role in homogeneous or heterogeneous catalytic systems.

Its application in catalyst design for specific transformations.

Its integration into polymer architectures.

The available literature discusses related compounds, such as N-heterocyclic carbene ligands with naphthyl substituents or general catalytic processes involving benzyl amines. However, per the strict instructions to focus solely on this compound and not introduce information outside the explicit scope, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Therefore, the content for the requested sections cannot be generated at this time.

Applications in Advanced Chemical Sciences

Materials Science and Engineering

Design of Functional Materials with Tunable Properties

The design of functional materials hinges on the ability to control their properties at a molecular level. The N-benzylnaphthalen-1-amine structure offers several points for modification that could, in theory, allow for the tuning of material properties. The aromatic nature of both the benzyl (B1604629) and naphthalene (B1677914) rings provides a scaffold that can be functionalized with various substituents. These modifications could influence intermolecular interactions, such as π-π stacking and van der Waals forces, which are critical in determining the bulk properties of a material, including its thermal stability, solubility, and mechanical strength.

Applications in Organic Electronics and Photonics

Naphthalene-based compounds, more broadly, have been investigated for their potential in organic electronics and photonics due to their inherent photophysical properties. mdpi.com While specific data for this compound is not widely available, the naphthalene core is known to be fluorescent. The attachment of a benzylamine (B48309) group could modulate these electronic properties. For instance, the nitrogen atom's lone pair of electrons can interact with the π-system of the naphthalene ring, potentially altering the absorption and emission spectra of the molecule. This tunability is a key aspect in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. However, without direct experimental evidence, the role of this compound in these applications remains speculative.

Fabrication of Advanced Composites

In the realm of advanced composites, the utility of a molecule often lies in its ability to act as a compatibilizer, a surface modifier, or a monomer in a polymer matrix. Theoretically, this compound could be incorporated into polymer chains through reactions involving the amine group. Its rigid naphthalene unit could enhance the thermal stability and mechanical strength of the resulting composite material. Furthermore, the aromatic nature of the compound might improve the interfacial adhesion between organic polymer matrices and inorganic fillers, a critical factor in the performance of composite materials. As with its other potential applications in materials science, dedicated research is required to validate these theoretical possibilities.

Medicinal Chemistry and Drug Discovery (as a Molecular Scaffold)

The concept of a molecular scaffold is central to modern drug discovery, providing a core structure upon which various functional groups can be appended to create a library of bioactive compounds. The naphthalene scaffold itself is a component of several marketed drugs. nih.gov

Exploration of Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For a series of compounds based on the this compound scaffold, SAR exploration would involve synthesizing analogs with systematic variations. For example, substituents could be introduced on the phenyl ring of the benzyl group or on the naphthalene core. The biological activity of these analogs would then be assessed to identify which modifications lead to enhanced potency, selectivity, or improved pharmacokinetic profiles. This iterative process of design, synthesis, and testing is crucial for the optimization of lead compounds in drug discovery. While general SAR principles for related structures exist, specific SAR studies on this compound derivatives are not yet prevalent in the scientific literature.

Conformationally Restricted Scaffolds in Ligand Design

The use of conformationally restricted scaffolds is a powerful strategy in ligand design to pre-organize a molecule into a bioactive conformation for binding to a biological target. nih.gov This can lead to increased potency and selectivity. The this compound scaffold possesses a degree of conformational flexibility around the benzylic C-N bond. However, the bulky naphthalene and benzyl groups inherently limit the accessible conformational space. Further restriction could be achieved by incorporating the benzylamine linkage into a cyclic system. A conformational analysis of this compound would be the first step in understanding its preferred three-dimensional structure and how this might be exploited in the design of ligands for specific protein targets. nih.gov

Rational Drug Design Approaches Utilizing Amine Derivatives

The naphthalene moiety is a well-established scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. biointerfaceresearch.com Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. biointerfaceresearch.com Rational drug design, which leverages computational tools to predict and optimize the interaction between a drug candidate and its biological target, is a key strategy in developing new therapeutics based on such scaffolds.

Computer-aided drug design (CADD) plays a pivotal role in screening large chemical libraries and optimizing lead compounds to enhance their efficacy and reduce toxicity. nih.gov For naphthalene-based compounds, including derivatives of this compound, computational techniques such as molecular docking and pharmacophore modeling are instrumental. Molecular docking simulations predict the binding affinity and orientation of a ligand within the active site of a target protein, such as a kinase or protease. nih.govnih.gov For instance, studies on naphthalene-based inhibitors for SARS-CoV PLpro have utilized docking to understand the crucial interactions between the naphthalene core and key amino acid residues like Gly163 and Tyr264. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. A refined pharmacophore model for histamine (B1213489) H3 receptor ligands, for example, incorporated features of naphthalene derivatives to validate the model and design more potent and selective compounds. medchemexpress.com These in silico approaches allow for the rational design of novel this compound derivatives with potentially enhanced therapeutic properties by optimizing their fit and interactions with specific biological targets. The insights gained from these computational studies guide the synthesis of new analogues with improved potency and selectivity. nih.govnih.gov

Fluorescent Probes and Chemosensors

The inherent fluorescence of the naphthalene ring makes this compound and its derivatives excellent candidates for the development of fluorescent probes and chemosensors. uomisan.edu.iq These molecular tools are designed to detect and quantify specific analytes, such as metal ions or biologically important molecules, through changes in their fluorescence properties.

Design Principles for Naphthalen-1-amine-based Fluorophores

The design of fluorescent probes based on the naphthalen-1-amine scaffold often follows the "fluorophore-spacer-receptor" model. In this architecture, the naphthalen-1-amine unit serves as the fluorophore, the component that emits light. The receptor is a distinct molecular unit designed to selectively bind to the target analyte. A spacer can be used to connect the fluorophore and the receptor, modulating the interaction between them.

A critical design consideration is the modulation of the fluorophore's emission upon analyte binding. This can be achieved through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). The choice of substituents on both the naphthalene ring and the amine nitrogen can be used to fine-tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, to suit specific applications. mdpi.com For instance, attaching an electron-donating group like an amine to the naphthalene ring can lead to the formation of an ICT state upon excitation, which is often sensitive to the polarity of the surrounding environment.

Development of Recognition Elements for Target Analytes

The selectivity of a fluorescent probe is determined by the recognition element, or receptor, which is designed to bind specifically to the target analyte. For naphthalen-1-amine-based probes, a variety of recognition moieties can be incorporated to detect a wide range of analytes.

For the detection of metal ions, common recognition elements include Schiff bases, which can be formed by the condensation of an amine with an aldehyde. nih.gov These Schiff base ligands can coordinate with metal ions like Zn2+, Al3+, and Cu2+, leading to a change in the fluorescence of the appended naphthalen-1-amine fluorophore. nih.govnih.govrsc.org For example, a naphthalene-derived Schiff base has been shown to selectively detect Zn2+ ions with a 10-fold fluorescence enhancement. nih.gov Other recognition strategies include the use of binaphthyl amine structures for the chiral recognition of amino acids like lysine. nih.gov

Beyond metal ions, recognition elements can be designed to react with specific molecules. For instance, probes for hydrazine (B178648) have been developed where the analyte triggers a chemical reaction that alters the fluorophore's structure and, consequently, its emission properties. scbt.comresearchgate.net The versatility in the choice of the recognition moiety allows for the development of tailored fluorescent probes for a multitude of target analytes.

Mechanisms of Fluorescence Sensing

The change in fluorescence upon analyte binding in naphthalen-1-amine-based probes is governed by several photophysical mechanisms. Two of the most common are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

In a PET-based sensor, the receptor (often an amine) can donate an electron to the excited fluorophore, quenching its fluorescence in the "off" state. When the receptor binds to a target analyte, such as a proton or a metal ion, its electron-donating ability is suppressed. This inhibits the PET process, leading to a "turn-on" of fluorescence. medchemexpress.comresearchgate.net This mechanism is frequently employed in the design of pH sensors and probes for metal cations. researchgate.net

ICT-based probes feature an electron-donating group (like the amine in naphthalen-1-amine) and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is highly sensitive to the polarity of the solvent and can be modulated by the binding of an analyte to the probe. researchgate.net Twisting of the donor group relative to the acceptor can lead to a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides another avenue for fluorescence modulation. researchgate.net

| Sensing Mechanism | Description | Analyte Effect |

| Photoinduced Electron Transfer (PET) | Electron transfer from a receptor to the excited fluorophore, causing fluorescence quenching. | Analyte binding to the receptor inhibits PET, leading to fluorescence enhancement ("turn-on"). medchemexpress.comresearchgate.net |

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from a donor to an acceptor group within the same molecule, creating a charge-separated excited state. | Analyte interaction can alter the energy of the ICT state, causing a shift in the emission wavelength or a change in intensity. researchgate.net |

| Twisted Intramolecular Charge Transfer (TICT) | A specific type of ICT where rotation around a single bond leads to a twisted, non-emissive, or weakly emissive state. | Analyte binding can restrict this rotation, preventing the formation of the TICT state and enhancing fluorescence. researchgate.net |

Advanced Bioimaging Applications

The high sensitivity and selectivity of naphthalen-1-amine-based fluorescent probes make them valuable tools for bioimaging applications. These probes can be used to visualize the distribution and concentration of specific analytes within living cells and even whole organisms.

For a probe to be effective in a biological context, it must exhibit low cytotoxicity and be able to penetrate cell membranes. Naphthalene-based probes have been successfully employed for imaging metal ions like Al3+ and Mg2+ in HepG2 cells. nih.gov Furthermore, naphthalimide derivatives, which share the core fluorescent naphthalene structure, have been developed for imaging enzymes and reactive oxygen species in living cells. biointerfaceresearch.com For example, a naphthalimide-based probe has been used to detect peroxynitrite in RAW264.7 murine macrophages.

The application of these probes extends to in vivo imaging as well. Naphthalene-based fluorescent probes have been used to detect hydrazine in zebrafish embryos, demonstrating their potential for monitoring environmental toxins in living organisms. scbt.com The ability to visualize biological processes at the molecular level provides invaluable insights into cellular function and disease pathology.

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography and Structural Elucidation

Single crystal X-ray diffraction (SCXRD) analysis is instrumental in unambiguously determining the molecular structure. For a compound like N-benzylnaphthalen-1-amine, SCXRD would reveal the precise spatial relationship between the benzyl (B1604629) and naphthyl moieties. Studies on analogous Schiff base compounds containing the naphthalen-1-amine core, such as (E)-N-(4-(diethylamino)benzylidene)naphthalen-1-amine and naphthalen-1-yl-(4-nitro-benzylidene)-amine, have been used to determine their crystal systems, space groups, and key structural parameters. asianpubs.orgresearchgate.net

For these related structures, the dihedral angle between the naphthalene (B1677914) ring and the adjacent aromatic ring is a key conformational descriptor. asianpubs.orgresearchgate.net For example, in one derivative, the dihedral angles between the naphthalene and benzene (B151609) rings in two independent molecules within the asymmetric unit were found to be 71.7(2)° and 57.4(2)°. asianpubs.org In another chiral aldimine, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, the dihedral angle between the aromatic phenyl and naphthyl groups is 70.7(1)°. researchgate.net Such data is critical for understanding steric hindrance and electronic interactions within the molecule. If this compound were to be resolved into its enantiomers or derivatized with a chiral auxiliary, SCXRD could be used to determine its absolute configuration.

Table 1: Illustrative Crystallographic Data from this compound Analogs

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Dihedral/Torsion Angle (°C) | Reference |

|---|---|---|---|---|---|

| (E)-N-(4-(diethylamino)benzylidene)naphthalen-1-amine | Monoclinic | P2₁/c | a = 24.517(2) Å, b = 7.5266(8) Å, c = 20.1621(19) Å, β = 109.9680(10)° | Naphthalene-Benzene Dihedral: 71.7(2)° and 57.4(2)° | asianpubs.org |

| naphthalen-1-yl-(4-nitro-benzylidene)-amine | Orthorhombic | P2₁2₁2₁ | a = 7.2528(8) Å, b = 12.301(1) Å, c = 15.208(1) Å | Not specified | researchgate.net |

| (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine | Not specified | Not specified | Not specified | Phenyl-Naphthyl Dihedral: 70.7(1)° | researchgate.net |

The study of crystal packing reveals the non-covalent interactions that govern the assembly of molecules into a stable, three-dimensional lattice. For this compound, several types of intermolecular interactions are expected to be significant. The secondary amine group (-NH-) is a key functional group that can act as a hydrogen bond donor. chemguide.co.uk This allows for the formation of N-H···N or N-H···π hydrogen bonds, which are often primary drivers in the crystal packing of amines. nih.govnih.gov

Furthermore, the extensive aromatic systems of the benzyl and naphthalene rings are primed for participation in π-π stacking and C-H···π interactions. nih.gov In π-π stacking, the electron-rich faces of the aromatic rings align, contributing to lattice stability. C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule, are also common stabilizing forces. nih.gov The interplay of these varied weak interactions—hydrogen bonds, π-π stacking, and van der Waals forces—dictates the final crystal structure, influencing physical properties such as melting point and solubility. nih.govresearchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice. nih.govresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. For this compound, a secondary aromatic amine, the FT-IR spectrum is expected to show several characteristic absorption bands.

The most indicative vibration for a secondary amine is the N-H stretching band, which appears as a single, typically weak to medium intensity peak in the range of 3350–3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands. orgchemboulder.comlibretexts.org The C-N stretching vibration for aromatic amines is expected to produce a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, a broad band resulting from N-H wagging may be observed in the 910–665 cm⁻¹ region. orgchemboulder.com

The aromatic nature of the compound gives rise to several other distinct peaks. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3059 cm⁻¹). rsc.org Aromatic C=C ring stretching vibrations occur in the 1650–1450 cm⁻¹ region, often appearing as a set of sharp bands. rsc.orgresearchgate.net Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are found at lower wavenumbers.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2950 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1650 - 1450 | Strong to Medium, Multiple Bands |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Secondary Amine | 910 - 665 | Medium to Strong, Broad |

Data compiled from general spectroscopic principles for secondary aromatic amines. orgchemboulder.comlibretexts.orgrsc.org

Raman spectroscopy is a powerful complement to FT-IR, providing information on molecular vibrations that are often weak or absent in an IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the aromatic ring systems.

The C=C stretching vibrations of the naphthalene and benzene rings, which are strong in the IR spectrum, also typically produce strong and sharp signals in the Raman spectrum in the 1620–1570 cm⁻¹ region. researchgate.netresearchgate.net Symmetric ring "breathing" modes, which involve the entire aromatic ring expanding and contracting, often give rise to a particularly intense Raman signal around 1000 cm⁻¹. researchgate.net The N-H stretching and deformation frequencies of the amine group are also observable in Raman spectra, and their positions can be influenced by solvent effects and hydrogen bonding. ias.ac.in The aliphatic C-H stretching modes of the benzyl -CH₂- group would appear in the 3000-2850 cm⁻¹ region. globalresearchonline.net By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be made, leading to a comprehensive structural characterization of the molecule.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide critical insights into its thermal stability, phase behavior, and purity.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of a compound by measuring changes in its mass as a function of temperature in a controlled atmosphere. The analysis provides a quantitative measure of degradation, indicating the temperatures at which the material begins to decompose.

In a typical TGA experiment, a sample of this compound would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter, signifying the upper limit of the compound's thermal stability. For amine-containing compounds, degradation can be influenced by the presence of oxygen, with thermal stability often being lower in an oxidative (air) atmosphere compared to an inert (nitrogen) one. The degradation of primary and secondary amines in the presence of CO2, for example, is known to occur at elevated temperatures. Studies on benzyl amine-based materials have shown that significant oxidative degradation can occur at temperatures above 70°C, while degradation in the presence of concentrated CO2 may happen above 120°C.

The decomposition of this compound would likely involve the cleavage of the C-N bond connecting the benzyl and naphthyl groups, as well as other fragmentation pathways of the aromatic rings at higher temperatures. The TGA thermogram would show one or more distinct steps of mass loss, corresponding to different decomposition events.

Illustrative TGA Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 250 - 300 °C | ~ 220 - 270 °C |

| Temperature at 5% Mass Loss (T5%) | 285 °C | 260 °C |

| Temperature at 50% Mass Loss (T50%) | 350 °C | 320 °C |

| Residual Mass at 600 °C | < 5% | < 2% |

| Note: This data is illustrative and represents typical expected values for a stable aromatic amine. Actual experimental values may vary. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides valuable information about the material's melting point, glass transitions, crystallization events, and purity.

When analyzing a crystalline sample of this compound, a DSC thermogram would display a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf). A sharp, well-defined melting peak is indicative of a high-purity sample. The presence of impurities would typically broaden the peak and lower the melting point.

If this compound were to exist in an amorphous or glassy state, DSC could detect the glass transition temperature (Tg), which appears as a step-like change in the baseline of the heat flow curve. This parameter is crucial for understanding the behavior of non-crystalline solids. The technique can also be used to study polymorphism, where a compound can exist in multiple crystalline forms, each with a distinct melting point and enthalpy of fusion.

Expected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting (Endotherm) | 105.0 | 108.5 | 95.2 |

| Crystallization (Exotherm) | 75.4 | 80.1 | -60.8 |

| Note: This data is hypothetical and for illustrative purposes. The melting event corresponds to the transition from solid to liquid, while the crystallization event might be observed upon cooling from the melt. |

Advanced Microscopic and Imaging Techniques

Advanced microscopic techniques are indispensable for visualizing the morphology, structure, and surface characteristics of a compound at the micro- and nanoscale. While specific microscopic studies on this compound are not widely published, the application of these techniques can be inferred from research on similar aromatic and crystalline compounds.

Scanning Electron Microscopy (SEM) could be employed to study the crystal habit and surface topography of solid this compound. This would reveal details about the size and shape of its crystals, as well as the presence of any surface defects.

Transmission Electron Microscopy (TEM) offers higher resolution and can be used to investigate the internal structure of the material, including crystalline lattice arrangements and defects.

Atomic Force Microscopy (AFM) is an advanced surface imaging technique that can provide three-dimensional topographical images of the sample surface with nanoscale resolution. It would be useful for characterizing the fine surface features of this compound crystals or thin films.

Fluorescence Microscopy could also be a relevant technique, given that the naphthalene moiety is a well-known fluorophore. Imaging could provide insights into the compound's distribution within a matrix or its interaction with other fluorescent molecules, which is particularly useful in materials science and biological contexts. For instance, derivatives of 1,8-naphthalimide have been extensively studied for imaging and tracking organelles within cells.

Isothermal Titration Calorimetry (ITC) for Binding Studies

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of binding interactions in solution. It measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

In a hypothetical ITC experiment, this compound could be used as a ligand and titrated into a solution containing a potential binding partner, such as a protein, a DNA fragment, or a metal ion. As the ligand is injected, it binds to the target, generating a heat change that is measured by the calorimeter. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to the binding partner.

The shape of the resulting binding isotherm provides the binding affinity and stoichiometry. The magnitude of the heat change directly yields the enthalpy of binding. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the forces driving the binding event (e.g., hydrogen bonding, hydrophobic interactions). This information is invaluable in fields like drug discovery and molecular recognition.

Illustrative ITC Data for the Binding of this compound to a Hypothetical Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Ka) | 2.5 x 105 | M-1 |

| Dissociation Constant (Kd) | 4.0 | µM |

| Enthalpy Change (ΔH) | -35.2 | kJ/mol |

| Entropy Change (ΔS) | 20.1 | J/mol·K |

| Note: This data is purely illustrative to demonstrate the parameters obtained from an ITC experiment. The negative enthalpy suggests an enthalpically driven binding event. |

Q & A

Q. What are the optimized synthetic routes for N-benzylnaphthalen-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The most efficient method involves reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. For example, combining 143 mg naphthalen-1-amine, 106 mg benzaldehyde, and 20 mg Pd/NiO (1.1 wt%) in a 50 mL reactor at 25°C for 10 hours achieves an 84% isolated yield after filtration and solvent evaporation. Key factors include precise stoichiometry, catalyst loading, and inert gas purging to suppress side reactions . Alternative routes, such as coupling 1,5-dicarbonyl compounds with benzylamine, yield 45% product but require flash chromatography for purification .

Q. How should researchers characterize this compound using spectroscopic techniques?